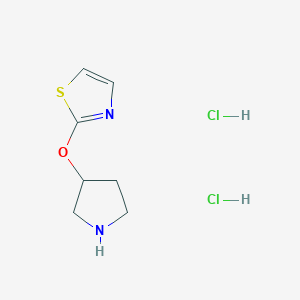

2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-3-yloxy-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.2ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;;/h3-4,6,8H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLXGMMCUJOAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core

The synthesis of thiazole derivatives typically begins with the condensation of thiosemicarbazide and α-haloketones or phenacylbromides. A general procedure involves:

- Condensation Reaction : Thiosemicarbazide reacts with phenacylbromide or similar α-haloketones in ethanol under reflux conditions to form the 1,3-thiazole ring system.

- Reaction Conditions : The mixture is refluxed for approximately 6 hours, then concentrated and cooled to precipitate the thiazole derivative.

- Purification : The crude product is filtered and recrystallized from suitable solvent mixtures to yield pure thiazole compounds.

This approach has been documented with yields around 60-70%, with characterization by FT-IR and 1H NMR confirming the disappearance of carbonyl groups and the presence of thiazole NH and aromatic protons.

Formation of the Dihydrochloride Salt

To enhance stability and solubility, the free base of 2-(Pyrrolidin-3-yloxy)thiazole is converted into its dihydrochloride salt:

- Salt Formation : The compound is treated with hydrochloric acid in an appropriate solvent system (e.g., ethanol or ethyl acetate-water mixtures).

- Isolation : The dihydrochloride salt precipitates out and is collected by filtration.

- Characterization : Melting point determination and spectroscopic methods confirm salt formation and purity.

Detailed Research Findings and Data

Reaction Conditions and Yields Table

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Thiazole ring formation | Thiosemicarbazide + Phenacylbromide, EtOH, reflux | 6 hours | 60-70 | FT-IR, 1H NMR |

| Pyrrolidine substitution | Thiazole derivative + L-(+)-Tartaric acid, xylene, reflux with Dean-Stark | 8 hours | 60-70 | 1H NMR, FT-IR |

| Dihydrochloride salt formation | Treatment with HCl in ethanol or EtOAc/H2O | 1-2 hours | Quantitative (precipitation) | Melting point, FT-IR, NMR |

Spectroscopic Data Highlights

- FT-IR : Disappearance of carbonyl stretch (~1700 cm⁻¹) after thiazole formation; appearance of -NH2 (~3340 cm⁻¹), -NH (~3236 cm⁻¹), and C=N (~1600 cm⁻¹) bands confirming thiazole ring.

- 1H NMR : Signals corresponding to aromatic protons, thiazole CH, NH, and pyrrolidine protons observed; chemical shifts consistent with literature values for similar compounds.

- Melting Points : Dihydrochloride salts exhibit sharp melting points indicative of high purity (e.g., 117-119 °C for related thiazoles).

Additional Notes on Synthetic Strategies

- Alternative synthetic routes may involve the use of isothiocyanates and amidines to build related heterocyclic cores, but for 2-(Pyrrolidin-3-yloxy)thiazole, the direct condensation with thiosemicarbazide remains the most straightforward and widely used method.

- The use of Dean-Stark apparatus during reflux ensures efficient removal of water, shifting equilibrium toward product formation in pyrrolidine substitution steps.

- Purification by recrystallization is preferred to maintain compound integrity and achieve high purity suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The pyrrolidin-3-yloxy group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thiol derivatives of the thiazole ring.

Substitution Products: Various substituted pyrrolidin-3-yloxy derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system or chemical process being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Heterocycle Impact : Thiazole (sulfur/nitrogen) vs. pyridine (nitrogen) vs. triazole (three nitrogen atoms) alters electronic properties and binding affinity. Thiazole’s sulfur atom may enhance lipophilicity compared to pyridine .

- Substituents: Methoxy groups (e.g., in ) improve metabolic stability, while aminomethyl groups () enhance solubility and bioactivity .

Physicochemical and Pharmacological Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-(azetidin-3-yloxy)thiazole dihydrochloride (MW 229.13) is likely more soluble than its neutral form .

- Stability : Pyrrolidine-containing compounds (5-membered) are less strained than azetidine analogs (4-membered), suggesting better thermodynamic stability .

- Bioactivity : Thiazole derivatives (e.g., pioglitazone hydrochloride in ) are linked to antidiabetic activity, while triazoles () are explored for antimicrobial applications .

Biological Activity

2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as containing a thiazole ring substituted with a pyrrolidine group, which is essential for its biological activity. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for pharmacological applications.

Biological Activity Overview

The biological activities of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride can be categorized into several key areas:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : It has been shown to inhibit specific kinases and phosphatases, which are crucial in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacteria.

Cytotoxicity

Research has demonstrated that 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride induces apoptosis in cancer cells. For example, studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed IC50 values of 0.65 µM and 2.41 µM, respectively, indicating potent cytotoxic effects (Table 1).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis |

| HeLa | 2.41 | Dose-dependent effects |

Enzyme Inhibition

The compound has shown promising results in inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous signaling pathways related to cell growth and differentiation. The IC50 value for GSK-3 inhibition is reported at approximately 0.5 µM, highlighting its potential as a therapeutic agent targeting this pathway (Table 2).

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| GSK-3 | 0.5 | Significant inhibition |

Antimicrobial Activity

While specific data on the antimicrobial activity of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride is limited, initial findings suggest that it exhibits broad-spectrum activity against various bacterial strains.

The biological activity of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to active sites on enzymes such as GSK-3, leading to altered enzymatic activity and downstream effects on cellular processes.

- Gene Expression Modulation : By interacting with DNA and RNA, it influences transcriptional activity, affecting gene expression related to cell proliferation and survival.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study focusing on its effects on MCF-7 cells demonstrated a clear dose-response relationship with significant apoptosis observed at concentrations above the IC50 threshold.

- Another investigation into its kinase inhibitory properties revealed that treatment with the compound resulted in decreased phosphorylation levels of downstream targets involved in cell cycle regulation.

Q & A

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s polypharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.